Azido-PEG2-t-Boc-hydrazide

Catalog No.
S520229
CAS No.
2100306-56-5
M.F
C12H23N5O5
M. Wt
317.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG2-t-Boc-hydrazide

CAS Number

2100306-56-5

Product Name

Azido-PEG2-t-Boc-hydrazide

IUPAC Name

tert-butyl N-[3-[2-(2-azidoethoxy)ethoxy]propanoylamino]carbamate

Molecular Formula

C12H23N5O5

Molecular Weight

317.35

InChI

InChI=1S/C12H23N5O5/c1-12(2,3)22-11(19)16-15-10(18)4-6-20-8-9-21-7-5-14-17-13/h4-9H2,1-3H3,(H,15,18)(H,16,19)

InChI Key

JYNHRXFEKXQQDG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCN=[N+]=[N-]

solubility

Soluble in DMSO

Synonyms

Azido-PEG2-t-Boc-hydrazide

The exact mass of the compound Azido-PEG2-t-Boc-hydrazide is 317.1699 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Azido-PEG2-t-Boc-hydrazide is a specialized compound that combines a polyethylene glycol (PEG) backbone with an azide functional group and a t-butoxycarbonyl (Boc) protected hydrazide. This compound is notable for its utility in click chemistry, particularly in bioconjugation and drug development. The azide group allows for selective reactions with alkynes, forming stable 1,2,3-triazoles, while the Boc protection provides stability to the hydrazide until it is needed in a reaction .

  • Safety: Limited data available. However, organic azides can be explosive under certain conditions. It is recommended to follow proper handling procedures for azide-containing compounds [].
  • Hazards: May cause skin, eye, and respiratory irritation. Always consult the safety data sheet (SDS) before handling this compound.
  • Azide group

    This moiety can readily participate in Click Chemistry reactions, a powerful technique for forming stable triazole linkages between the linker and another molecule containing an alkyne, dibenzocyclooctyne (DBCO), or strained alkenes (BCN) group []. Click Chemistry offers several advantages, including high reaction efficiency, excellent selectivity under physiological conditions, and biocompatibility [].

  • Boc-protected hydrazide

    The tert-Butyloxycarbonyl (Boc) group serves as a protecting group for the underlying hydrazide functionality. This protection allows for the selective attachment of the azide group first, followed by deprotection of the Boc group under mild acidic conditions to reveal a reactive hydrazide [, ]. The exposed hydrazide can then be conjugated to various biomolecules containing carbonyl groups through hydrazone bond formation [].

This dual functionality makes Azido-PEG2-t-Boc-hydrazide a versatile tool for researchers in various fields of scientific research, including:

  • Drug delivery systems

    Azido-PEG2-t-Boc-hydrazide can be used to attach targeting moieties, such as antibodies or peptides, to drug molecules via the azide group. The hydrazide group can then be used to conjugate the drug-linker assembly to a polymer carrier for controlled drug delivery [].

  • Biomolecule immobilization

    The linker can be employed to immobilize enzymes, proteins, or other biomolecules onto surfaces like beads or gels. The azide group allows for attachment to functionalized surfaces, while the hydrazide group can be used to subsequently couple the desired biomolecule [].

  • Probe development

    Azido-PEG2-t-Boc-hydrazide can be utilized to create probes for biological imaging or targeted therapies. The azide group facilitates conjugation to targeting ligands, and the hydrazide group can be used to attach a detectable moiety or a therapeutic agent [].

The primary chemical reaction involving Azido-PEG2-t-Boc-hydrazide is the click reaction with alkynes. This reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition, which results in the formation of a 1,2,3-triazole. This reaction is favored due to its efficiency and the stability of the resulting triazole bond under physiological conditions. Other potential reactions include those involving hydrazine derivatives, where the hydrazide can participate in condensation reactions to form hydrazones or other conjugates .

Azido-PEG2-t-Boc-hydrazide exhibits significant biological activity, particularly in the realm of drug delivery and bioconjugation. The PEG component enhances solubility and reduces immunogenicity, making it suitable for therapeutic applications. The azide group enables targeted delivery of drugs or biomolecules by allowing for precise attachment to specific sites on proteins or other biomolecules. Its utility in creating stable linkages further enhances its application in therapeutic contexts .

The synthesis of Azido-PEG2-t-Boc-hydrazide typically involves several key steps:

  • Formation of PEG Azide: The initial step involves converting a suitable PEG amine into its azide derivative through mesylation followed by azidation.
  • Boc Protection: The resulting azide is then reacted with di-tert-butyl dicarbonate to introduce the Boc protecting group on the hydrazine moiety.
  • Purification: The product is purified through precipitation or chromatography to obtain high-purity Azido-PEG2-t-Boc-hydrazide .

Azido-PEG2-t-Boc-hydrazide has a wide range of applications:

  • Bioconjugation: It serves as a linker for attaching biomolecules such as proteins and peptides.
  • Drug Delivery: The compound can be used to create PEGylated drugs that exhibit improved pharmacokinetics.
  • Click Chemistry: It facilitates rapid and efficient coupling reactions in various chemical and biological contexts.
  • Surface Modification: Enhances biocompatibility when used to modify surfaces for biomedical applications .

Interaction studies involving Azido-PEG2-t-Boc-hydrazide typically focus on its reactivity with alkyne-functionalized molecules. These studies demonstrate the efficiency of the click reactions under various conditions, providing insights into optimal reaction conditions and potential by-products. Additionally, studies may explore how this compound interacts with biological systems, assessing its impact on cellular uptake and distribution when used as part of drug delivery systems .

Several compounds are structurally or functionally similar to Azido-PEG2-t-Boc-hydrazide. These include:

Compound NameKey FeaturesUnique Aspects
Azido-PEG4-t-Boc-hydrazideLonger PEG chain; similar reactivityMay offer enhanced solubility and flexibility
Azido-PEG-t-butyl esterContains t-butyl ester instead of hydrazideDifferent functional group may affect reactivity
Benzyl-PEG-azideContains a benzyl group instead of hydrazideMay have different interaction profiles
Biotin-PEG-AzideBiotin functionalization for targetingStrong affinity for streptavidin
Fluorescein-PEG-AzideFluorescent properties for imaging applicationsUseful in tracking and visualization studies

Azido-PEG2-t-Boc-hydrazide stands out due to its combination of a hydrazide functionality with an azide group, allowing for unique applications in both chemical synthesis and biological contexts. Its ability to form stable triazole bonds while maintaining solubility and biocompatibility makes it particularly valuable in drug development and bioconjugation strategies .

Azido-polyethylene glycol2-tert-Butoxycarbonyl-hydrazide represents a versatile bifunctional linker compound that has gained significant attention in bioconjugation and peptide synthesis applications [1] [2] [3]. This polyethylene glycol derivative contains both an azide functional group and a tert-Butoxycarbonyl-protected hydrazide moiety, making it an invaluable tool for chemical ligation strategies. The compound exhibits a molecular formula of C₁₂H₂₃N₅O₅ with a molecular weight of 317.34-317.35 grams per mole, and appears as a light yellow oily matter with high purity (≥95-98%) [1] [2] [3] [4] [5].

The hydrophilic polyethylene glycol spacer enhances solubility in aqueous media while providing flexibility between functional groups [1] [6]. The azide group enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry, to form stable triazole linkages with alkyne-containing molecules [7] [8] [9]. Simultaneously, the tert-Butoxycarbonyl-protected hydrazide can be deprotected under mild acidic conditions to reveal a reactive hydrazide functionality capable of coupling with various carbonyl-containing compounds [1] [2] [7].

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis represents the predominant methodology for assembling peptide sequences in a stepwise fashion while the growing chain remains anchored to an insoluble polymeric support [10] [11] [12]. This approach facilitates efficient purification through simple filtration and washing procedures, eliminating the need for intermediate isolation and purification steps that characterize solution-phase methodologies [13] [12]. The technique involves repetitive cycles of amino acid coupling, deprotection, and washing steps, with each cycle adding a single amino acid residue to the growing peptide chain [10] [14] [11].

The fundamental principle underlying Solid-Phase Peptide Synthesis involves the attachment of the carboxy-terminal amino acid to a solid resin support, followed by sequential addition of protected amino acids from the carboxy-terminus to the amino-terminus [10] [11] [12]. The growing peptide chain remains covalently bound to the resin throughout the synthesis process, allowing for the removal of excess reagents and byproducts through filtration and washing steps [13] [12]. Upon completion of the desired sequence, the peptide is cleaved from the resin support under specific conditions that depend on the protecting group strategy employed [10] [11].

Fluorenylmethyloxycarbonyl/tert-Butoxycarbonyl Protection Strategies

The selection of appropriate protecting group strategies constitutes a critical aspect of successful Solid-Phase Peptide Synthesis, as these groups must provide orthogonal protection for different functional groups while remaining stable under synthesis conditions [15] [16]. Two primary protection strategies dominate modern peptide synthesis: the Fluorenylmethyloxycarbonyl/tert-butyl strategy and the tert-Butoxycarbonyl/benzyl approach, each offering distinct advantages and limitations depending on the specific synthetic requirements [15] [17] [16].

The Fluorenylmethyloxycarbonyl strategy has emerged as the preferred approach for most peptide synthesis applications due to its compatibility with milder reaction conditions and reduced environmental impact [15] [17] [16]. In this strategy, the amino-terminal protecting group (Fluorenylmethyloxycarbonyl) is removed under basic conditions using 20% piperidine in dimethylformamide, while side chain protecting groups based on tert-butyl derivatives are removed during final cleavage with trifluoroacetic acid [15] [16] [18]. This approach requires only a single trifluoroacetic acid treatment at the end of synthesis, significantly reducing the consumption of this harsh reagent compared to alternative strategies [15] [17].

The Fluorenylmethyloxycarbonyl group demonstrates exceptional stability under acidic conditions while remaining highly sensitive to basic environments, making it ideal for orthogonal protection schemes [18] [19]. The protecting group can be efficiently removed using various basic reagents including piperidine, ethanolamine, cyclohexylamine, or sodium hydroxide solutions [18]. The strong ultraviolet absorption properties of Fluorenylmethyloxycarbonyl enable real-time monitoring of deprotection reactions, facilitating automated peptide synthesis protocols [18].

The tert-Butoxycarbonyl strategy, while historically important, involves more demanding reaction conditions and higher consumption of trifluoroacetic acid [15] [11] [16]. In this approach, the tert-Butoxycarbonyl protecting group is removed under acidic conditions using trifluoroacetic acid, while side chain protection relies on benzyl-based groups that require multiple acid treatments throughout the synthesis [15] [11]. Although this strategy can achieve excellent results for shorter peptides, the harsher conditions may lead to peptide degradation or incomplete deprotection in longer sequences [15] [16].

StrategyN-alpha ProtectionSide Chain ProtectionDeprotection ConditionsCleavage ConditionsAdvantagesLimitations
Fluorenylmethyloxycarbonyl/tert-butylFluorenylmethyloxycarbonyltert-butyl-based groupsBasic (20% piperidine in dimethylformamide)Single trifluoroacetic acid treatmentMilder conditions, reduced trifluoroacetic acid usage, automation compatibilityBase-sensitive modifications may be affected
tert-Butyloxycarbonyl/Benzyltert-ButyloxycarbonylBenzyl-based groupsAcidic (trifluoroacetic acid)Multiple trifluoroacetic acid treatments per cycleEstablished methodology, suitable for short peptidesHarsher conditions, potential peptide degradation

Hydrazine-Resin Functionalization Techniques

The development of specialized hydrazine-functionalized resins has revolutionized the synthesis of peptide hydrazides, which serve as versatile intermediates for protein chemical synthesis and bioconjugation applications [20] [21] [22]. These specialized resins enable the direct synthesis of peptide hydrazides through standard Solid-Phase Peptide Synthesis protocols, eliminating the need for post-synthetic modifications or complex derivatization procedures [20] [22] [23].

The evolution of hydrazine resin technology has progressed through multiple generations, each addressing specific limitations of earlier approaches while improving synthetic efficiency and product quality [20] [21] [22]. First-generation hydrazine resins suffered from significant limitations including low loading capacities, potential for overcoupling reactions, and stability issues during storage [22]. These challenges led to the development of improved resin systems that offer enhanced performance characteristics and broader synthetic applicability.

Third-generation hydrazone resins have emerged as promising alternatives that address many limitations of earlier systems while providing additional benefits for environmentally conscious synthesis approaches [20] [24] [25]. These resins are prepared through acylation of aminomethyl polystyrene with Fluorenylmethyloxycarbonyl-hydrazone of pyruvic acid, resulting in a stable hydrazone linkage that remains intact throughout standard Fluorenylmethyloxycarbonyl Solid-Phase Peptide Synthesis conditions [24] [25]. The hydrazone linker demonstrates exceptional stability under acidic conditions and allows for selective removal of certain protecting groups using mild acidic treatments (5% trifluoroacetic acid in dichloromethane) [20] [21].

The development of Fluorenylmethyloxycarbonyl-hydrazine 2-Chlorotrityl Chloride resins represents another significant advancement in hydrazine resin technology, offering high loading capacities and exceptional storage stability [20] [26] [27]. These resins are prepared by reacting 2-Chlorotrityl Chloride resin with Fluorenylmethyloxycarbonyl hydrazine hydrochloride under controlled conditions, followed by capping of unreacted sites with methanol [26] [27]. The resulting resins can be stored under various conditions for extended periods without significant loss of activity, making them particularly attractive for commercial applications [26] [27].

Resin TypeGenerationPreparation MethodAdvantagesLimitationsApplications
Hydrazine 2-Chlorotrityl ChlorideSecondHydrazine hydrate replacement of 2-Chlorotrityl Chloride resinImproved yield and purity over first generationPartial hydrolysis during preparation, lower loading capacityStandard peptide hydrazide synthesis
Hydrazone ResinThirdAcylation of aminomethyl polystyrene by Fluorenylmethyloxycarbonyl-hydrazone of pyruvic acidStable in standard Fluorenylmethyloxycarbonyl solid-phase peptide synthesis conditionsLimited to specific cleavage conditionsGreen chemistry applications with reduced trifluoroacetic acid consumption
Fluorenylmethyloxycarbonyl-hydrazine 2-Chlorotrityl ChlorideThirdReaction of 2-Chlorotrityl Chloride resin with Fluorenylmethyloxycarbonyl hydrazine hydrochlorideHigh loading capacity, long-term storage stabilityRequires specialized preparationAutomated synthesis, storage-stable applications
Wang-TentaGel HydrazinolysisDirect modificationDirect hydrazinolysis of peptidyl-Wang-TentaGel resinsDirect conversion from conventional resinsRequires optimization for different peptide sequencesConversion of existing peptide libraries

Direct hydrazinolysis of conventional peptidyl-Wang-TentaGel resins offers an alternative approach for generating peptide hydrazides without requiring specialized hydrazine resins [28]. This method involves treating completed peptidyl resins with hydrazine under controlled conditions, resulting in direct conversion of the peptide ester linkage to a hydrazide functionality [28]. The approach has demonstrated excellent yields and purities for a wide range of peptide sequences, including those containing posttranslational modifications such as glycosylation [28]. The compatibility with existing resin systems makes this approach particularly attractive for laboratories that wish to incorporate hydrazide synthesis into established protocols without significant infrastructure changes.

Solution-Phase Synthesis Optimization

Solution-phase synthesis methodologies offer distinct advantages for specific applications, particularly in the production of shorter peptides and specialized structures that may be challenging to prepare using solid-phase approaches [29] [30] [31]. These methods involve the sequential coupling of amino acids in solution, with intermediate purification steps that allow for precise control over reaction progress and product quality [29] [30]. While solution-phase approaches traditionally required longer reaction times and more complex purification procedures, recent advances in coupling reagents and reaction optimization have significantly improved their efficiency and practicality [31].

The optimization of solution-phase peptide synthesis has focused on several key areas including coupling reagent selection, protecting group strategies, solvent systems, and reaction conditions [31] [32]. Traditional approaches relied heavily on carbodiimide-based activating agents and dimethylformamide solvent systems, which presented challenges in terms of environmental sustainability and process efficiency [31]. Modern optimization strategies have addressed these limitations through the development of greener coupling reagents and more sustainable solvent systems [31].

The introduction of propylphosphonic anhydride T3P® as a coupling reagent represents a significant advancement in solution-phase synthesis optimization [31]. This reagent offers superior performance compared to traditional carbodiimide systems, providing faster reaction times, reduced side reactions, and improved compatibility with green chemistry principles [31]. The use of propylphosphonic anhydride T3P® in combination with optimized protecting group strategies has enabled the development of efficient one-pot protocols that minimize intermediate purification steps [31].

Protecting group strategy optimization has focused on the use of benzyloxycarbonyl protection with hydrogenation-based removal, which offers several advantages over traditional approaches [31]. This strategy enables the use of milder reaction conditions while providing clean deprotection through catalytic hydrogenation, eliminating the need for harsh acidic treatments [31]. The compatibility of this approach with green solvent systems has made it particularly attractive for environmentally conscious synthesis applications [31].

Solvent system optimization has achieved remarkable improvements through the replacement of dimethylformamide with ethyl acetate-based systems [31]. This substitution addresses environmental concerns associated with dimethylformamide while maintaining or improving reaction efficiency [31]. The use of ethyl acetate as the primary solvent enables easier product isolation and purification, while also facilitating solvent recovery and recycling in large-scale applications [31].

ParameterTraditional ApproachOptimized ApproachImprovement AchievedImpact on Synthesis
Coupling ReagentCarbodiimide-based activatorsPropylphosphonic anhydride T3P®Green chemistry compatibility, reduced side reactionsEnhanced coupling efficiency
Protecting Group StrategyBenzyloxycarbonyl/tert-butylBenzyloxycarbonyl with hydrogenation removalSimplified deprotection, environmental benefitsCleaner reaction profiles
Solvent SystemDimethylformamide-based systemsEthyl acetate-based systemsDimethylformamide replacement, sustainability enhancementEnvironmental sustainability
Temperature ControlRoom temperatureControlled temperature profilesImproved conversion rates, reduced racemizationProcess control improvement
Reaction TimeExtended reaction periodsAccelerated reaction timesIncreased throughput, reduced manufacturing timeManufacturing efficiency
Process Mass Intensity ReductionLimited optimizationProcess Mass Intensity = 30 per amino acid additionUp to 95% waste reduction compared to standard protocolsCost reduction and waste minimization

The development of optimized one-pot protocols represents a particular achievement in solution-phase synthesis optimization, enabling the synthesis of peptides such as Leu-enkephalin with remarkable efficiency [31]. These protocols avoid intermediate work-ups and purification steps, significantly reducing material losses and processing time [31]. The one-pot approach has achieved Process Mass Intensity values as low as 30 for each deprotection/coupling sequence, representing the lowest reported values for oligopeptide synthesis protocols to date [31].

Temperature control optimization has enabled significant improvements in reaction efficiency and product quality through the implementation of controlled heating profiles [31]. The use of elevated temperatures in combination with optimized reaction conditions has reduced reaction times while maintaining high conversion rates and minimizing racemization [31]. These improvements have practical implications for manufacturing efficiency and product consistency in large-scale applications [31].

Recombinant Production via Acyl Transfer Engineering

Acyl transfer engineering represents an innovative approach that combines the advantages of recombinant protein expression with chemical modification strategies to produce modified proteins and peptides with enhanced properties [33] [34] [35]. This methodology leverages natural and engineered acyl transfer reactions to achieve site-specific modifications that would be difficult or impossible to accomplish through purely recombinant or chemical approaches [34] [35] [36]. The technique has found particular application in the production of proteins with posttranslational modifications, therapeutic proteins with improved pharmacokinetic properties, and protein conjugates for biomedical applications [33] [35].

Intein-mediated protein splicing represents one of the most sophisticated examples of acyl transfer engineering, utilizing the natural protein splicing machinery to achieve site-specific protein modifications [34] [35]. This process involves a series of acyl transfer reactions initiated by an amino-to-sulfur acyl shift, followed by transesterification and final asparagine cyclization [35]. The remarkable similarity between protein splicing and native chemical ligation has enabled the development of expressed protein ligation strategies that combine recombinant expression with chemical synthesis [35].

The mechanism of intein-mediated splicing involves several distinct steps, each representing a specific type of acyl transfer reaction [34] [35]. The initial amino-to-sulfur acyl shift transfers the amino-extein to the side chain sulfhydryl group of a conserved cysteine residue within the intein [35]. This is followed by a transesterification step where the amino-extein is transferred to a second conserved cysteine or serine residue located at the intein-carboxy-extein junction [35]. The subsequent asparagine cyclization breaks the amide bond at the intein-carboxy-extein junction, and finally, a sulfur-to-nitrogen acyl shift forms the peptide bond between the amino-extein and carboxy-extein [35].

Native chemical ligation has emerged as a powerful tool for protein synthesis through the chemoselective formation of amide bonds via sulfur-to-nitrogen acyl transfer [36] [37]. This reaction proceeds through the formation of a thioester intermediate, which undergoes spontaneous rearrangement to form a stable amide bond [36]. The reaction is highly chemoselective due to the unique reactivity of thioesters compared to corresponding oxygen esters, making thioesters ideal intermediates for acyl transfer processes [36]. The enhanced reactivity of thioesters toward most nucleophiles (except hydroxide and alkoxides) enables selective amide bond formation in the presence of various functional groups [36].

The development of expressed protein ligation has enabled the combination of recombinant protein expression with chemical synthesis to produce semi-synthetic proteins with native structures [35]. This approach utilizes engineered inteins that can be halted in the splicing process through specific mutations, such as asparagine-to-alanine substitutions [35]. The resulting protein-thioester intermediates can then be used in native chemical ligation reactions with synthetic peptides to produce modified proteins [35]. This methodology has been successfully applied to introduce posttranslational modifications, fluorescent labels, and other chemical modifications at specific sites within proteins [35].

Chemoenzymatic synthesis approaches utilize engineered enzymes to catalyze specific acyl transfer reactions with synthetic substrates [33] [38]. These systems can achieve high levels of selectivity and efficiency while operating under mild conditions compatible with biological systems [33]. The development of engineered acyl transferase domains has enabled the modification of polyketide synthase systems to accept non-native substrates and produce novel compounds [38]. However, domain swapping experiments have revealed that the most significant impact is often on the kinetics of chain elongation rather than substrate specificity [38].

Application TypeMechanismSubstrate RequirementsProduct FormationAdvantagesApplications
Intein-Mediated Protein SplicingN→S acyl transfer followed by asparagine cyclizationConserved cysteine and asparagine residuesNative peptide bond formation via protein splicingSite-specific protein modification, no external reagents neededProtein purification, conditional protein expression
Native Chemical LigationS→N acyl transfer between cysteine residuesN-terminal cysteine in acceptor peptideStable amide bond formationMild reaction conditions, biocompatibleProtein total synthesis, cyclic peptide formation
Expressed Protein LigationCombination of recombinant expression and chemical ligationThioester-generating intein systemsSemi-synthetic proteins with native structureCombines recombinant and synthetic approachesPost-translational modification introduction
Chemoenzymatic SynthesisEnzymatic acyl transfer with chemical modificationSpecific enzyme recognition motifsModified proteins with enhanced propertiesSelective modification, enzymatic specificityProtein engineering, therapeutic protein development

The application of amino-to-sulfur acyl transfer as an enabling strategy in asymmetric synthesis has opened new possibilities for the preparation of chiral building blocks and pharmaceutical intermediates [34] [39]. This approach utilizes the reverse of the more commonly employed sulfur-to-nitrogen acyl transfer, converting stable chiral amides into more reactive thioesters [34] [39]. The development of novel cysteine-derived oxazolidinone auxiliaries has enabled the combination of chiral imide chemistry with thioester reactivity, providing access to diverse synthetic transformations [34].

Recent advances in acyl transfer engineering have expanded the scope of applications to include the modification of natural product biosynthesis pathways and the development of new therapeutic modalities [33] [38]. The engineering of acyl transferase domains in polyketide synthases has enabled the production of novel compounds with altered biological activities [38]. While domain swapping approaches have shown promise, optimization of the interactions between ketosynthase and acyl carrier protein domains remains a key challenge for achieving efficient hybrid systems [38].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Exact Mass

317.1699

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

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